Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate

Description

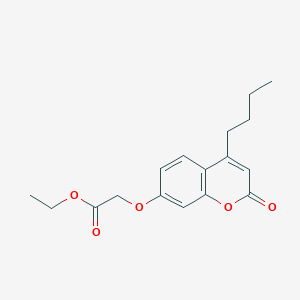

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a 4-butyl substituent on the chromen-2-one core and an ethoxyacetate group at the 7-position. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Synthesis typically involves alkylation of 4-hydroxycoumarin precursors with ethyl bromoacetate under basic conditions , a method shared with analogs such as ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate .

Properties

IUPAC Name |

ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-3-5-6-12-9-16(18)22-15-10-13(7-8-14(12)15)21-11-17(19)20-4-2/h7-10H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKYDHNTKYGQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate typically involves the esterification of 2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-butyl-2-oxochromen-7-yl)oxyacetic acid.

Reduction: Formation of ethyl 2-(4-butyl-2-hydroxychromen-7-yl)oxyacetate.

Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Electron-withdrawing groups (e.g., 8-chloro in cloricromene) may stabilize the lactone ring and modulate reactivity . Aminoethyl substituents (e.g., in cloricromene and carbocromen) introduce cationic character, influencing receptor binding and vasodilatory activity .

Functional Insights :

- The 4-butyl group may prolong half-life due to reduced metabolic clearance.

- Cloricromene : Demonstrated efficacy in mitigating retinal inflammation by suppressing TNF-α and VEGF, highlighting the role of 7-ethoxyacetate in enhancing endothelial preservation .

- Carbocromen: The 3-(diethylaminoethyl) group facilitates interaction with phosphodiesterase (PDE) enzymes, making it a potent vasodilator .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Cloricromene | Carbocromen |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 427.9 | 361.4 |

| logP (Predicted) | ~3.5 | 3.8 | 2.9 |

| Solubility | Low in water; soluble in organic solvents | Similar | Similar |

| Metabolic Stability | Moderate (butyl group resists hydrolysis) | High | Moderate |

Notes:

- Ethoxyacetate esters are generally hydrolyzed in vivo to active carboxylic acids, a common prodrug strategy .

Biological Activity

Ethyl 2-(4-butyl-2-oxochromen-7-yl)oxyacetate is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C17H20O5

- CAS Number : 438027-68-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may involve:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, chromenone derivatives have been shown to possess antibacterial properties against various pathogens. The structure of this compound suggests it may share similar effects.

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. For example, a study demonstrated that certain substituted chromenones could induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. This compound may exhibit similar properties due to its structural characteristics.

Case Studies

-

Study on Apoptosis Induction :

- A study investigated the effects of various chromenone derivatives on cancer cell lines. Results indicated that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction.

- Reference : PubMed

-

Antimicrobial Efficacy :

- In another study, a series of chromenone derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that these compounds inhibited bacterial growth effectively.

- Reference :

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate | High | Moderate |

| Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate | Very High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.